molecular formula C21H26N4 B11309276 1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane

1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane

Cat. No.: B11309276
M. Wt: 334.5 g/mol
InChI Key: ASQKMHZFKHOMEA-UHFFFAOYSA-N
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Description

1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core fused with an azepane ring. The presence of methyl groups and a phenyl ring further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity .

Chemical Reactions Analysis

1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts like palladium on carbon.

Scientific Research Applications

1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), thereby affecting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Properties

Molecular Formula

C21H26N4

Molecular Weight

334.5 g/mol

IUPAC Name

7-(azepan-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H26N4/c1-15-9-8-10-18(13-15)20-17(3)21-22-16(2)14-19(25(21)23-20)24-11-6-4-5-7-12-24/h8-10,13-14H,4-7,11-12H2,1-3H3

InChI Key

ASQKMHZFKHOMEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCCCCC4

Origin of Product

United States

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